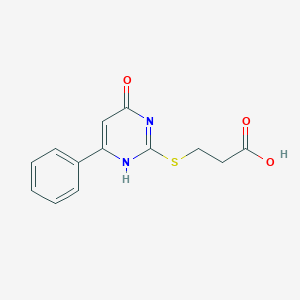
CID 715664
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CID 715664 is a chemical compound with the molecular formula C13H12N2O3S . It is listed in databases such as PubChem .
Molecular Structure Analysis
The molecular structure of CID 715664 consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . Detailed structural analysis would require more specific information or computational chemistry techniques .
Physical And Chemical Properties Analysis
CID 715664, like other compounds, has specific physical and chemical properties. These properties can be analyzed using various techniques .
Scientific Research Applications
Proteomics Research
CID 715664 is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand the mechanisms of diseases.
Chemical Medicine and Organic Compound Synthesis
The compound is used in the technical field of chemical medicine and organic compound synthesis . It could be used to synthesize new drugs or modify existing ones to improve their effectiveness, reduce side effects, or create new treatments for diseases.
Inhibition of TRPV3
CID 715664 has been applied to the inhibition of TRPV3 . TRPV3 is a member of the transient receptor potential (TRP) group of ion channels that are involved in the sensation of heat and pain. Inhibiting this channel could potentially be used to treat pain-related conditions.
Plant Stress Measurement
The SpectraVue Leaf Spectrometer, which uses CID 715664, measures transmission, absorption, and reflection, along with many other plant stress and pigment indicators . This could be used to optimize plant health and yield, and gain insights into forest health and management practices.
Environmental Research
Spectral analysis using CID 715664 can conduct non-destructive assays of physiological responses to different environmental conditions . This could be used to study how plants respond to changes in their environment, such as temperature, light, and soil conditions.
Nutritional and Physiological Qualities of Edible Flowers and Leafy Vegetables
Research teams have used the CI-710s SpectraVue Leaf Spectrometer, which uses CID 715664, to study the nutritional and physiological qualities of various edible flowers and leafy vegetables over time .
properties
IUPAC Name |
3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-11-8-10(9-4-2-1-3-5-9)14-13(15-11)19-7-6-12(17)18/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGGVBMHGZHCAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 715664 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

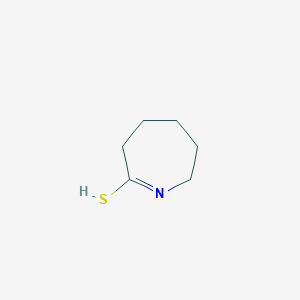
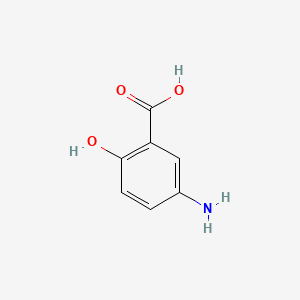
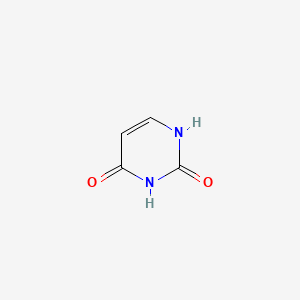

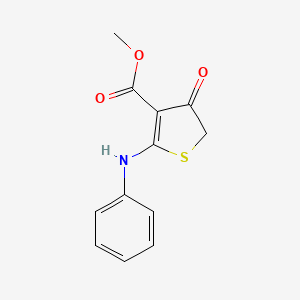
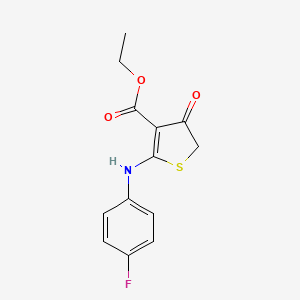

![6-amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione](/img/structure/B7765294.png)
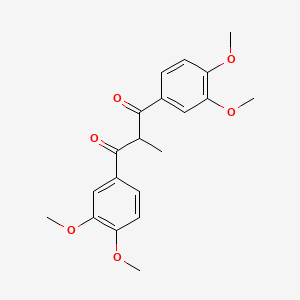
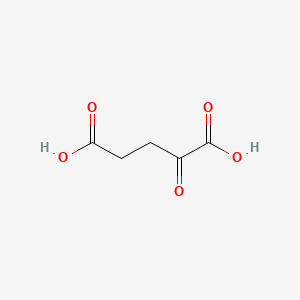
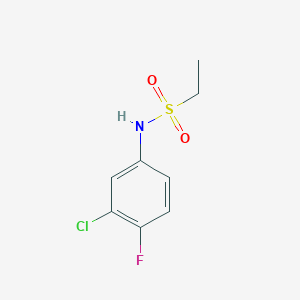
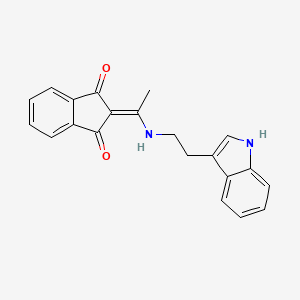
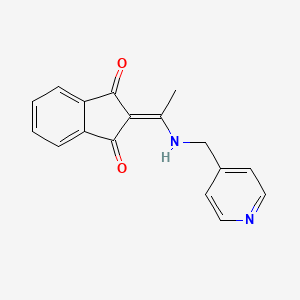
![1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B7765347.png)